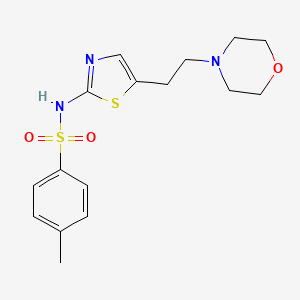
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is a complex organic compound with a molecular formula of C13H20N2O3S. This compound is known for its unique structure, which includes a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-(2-(4-morpholinyl)ethyl)thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thiazole and morpholine moieties, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-N-(2-(4-morpholinyl)ethyl): Similar structure but lacks the thiazole ring.
N-Methyl-4-(4-morpholinyl)benzamide: Contains a benzamide core instead of a benzenesulfonamide core.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is unique due to its combination of a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
71933-42-1 |
|---|---|
Molecular Formula |
C16H21N3O3S2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-N-[5-(2-morpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-13-2-4-15(5-3-13)24(20,21)18-16-17-12-14(23-16)6-7-19-8-10-22-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18) |
InChI Key |
CQQIPOBARDOLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
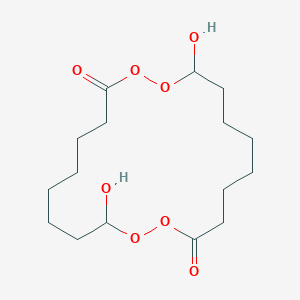
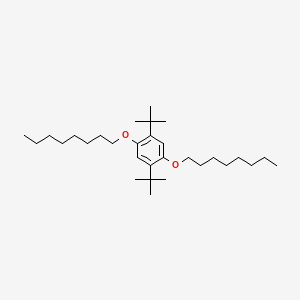
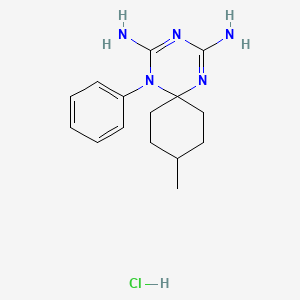
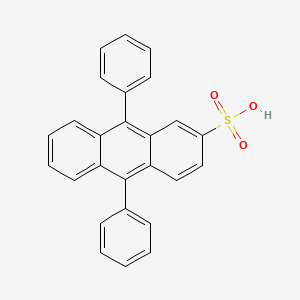
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
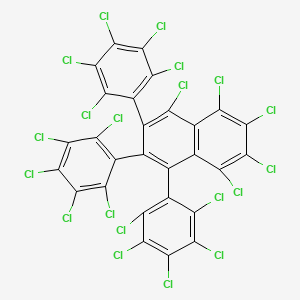
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)



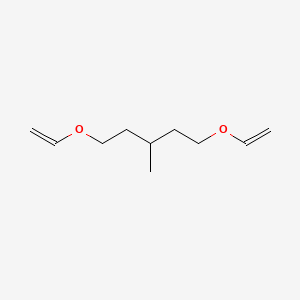
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
